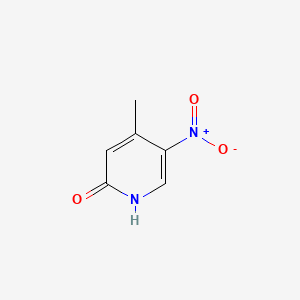
3-Hydroxy-2-(toluene-4-sulfonylamino)-butyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure analysis of “3-Hydroxy-2-(toluene-4-sulfonylamino)-butyric acid” is not available in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Hydroxy-2-(toluene-4-sulfonylamino)-butyric acid” are not available in the sources I found .Wissenschaftliche Forschungsanwendungen
Organic Synthesis Building Blocks
This compound serves as a valuable building block in organic synthesis. It’s particularly useful in the protodeboronation of pinacol boronic esters, which is a critical step in the formal anti-Markovnikov hydromethylation of alkenes . This process is essential for creating complex organic molecules and has implications in synthesizing pharmaceuticals and agrochemicals.
Heterocyclic Compound Synthesis
The compound is instrumental in the synthesis of heterocyclic compounds , which are a backbone of many drugs and agrochemicals . Its reactivity allows for the formation of various heterocycles, which are crucial for the development of new medications with potential antibacterial, antihistamine, and antitumor activities.
Pharmaceutical Intermediates
As a versatile intermediate, it’s used to create pharmaceutically relevant molecules . For instance, it can be transformed into α-amino ketones and β-amino alcohols, which are key intermediates in the production of a wide range of therapeutic agents .
Click Chemistry Applications
This compound plays a role in click chemistry , particularly in the synthesis of 1,2,3-triazoles through the copper (I) catalyzed alkyne-azide cycloaddition reaction . These triazoles are known for their stability and are explored for their potential in drug development, including anti-HIV and antitumor applications.
Cancer Research
In cancer research, derivatives of this compound have shown anti-proliferative activities against various human cancer cell lines . This opens up possibilities for its use in developing new cancer therapies.
Agrochemical Development
The compound’s derivatives are also investigated for their use in agrochemicals . Its ability to form stable and biologically active molecules makes it a candidate for developing new pesticides and herbicides that could improve agricultural productivity .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-hydroxy-2-[(4-methylphenyl)sulfonylamino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5S/c1-7-3-5-9(6-4-7)18(16,17)12-10(8(2)13)11(14)15/h3-6,8,10,12-13H,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZILOGOOPIXJAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C(C)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401304615 |
Source


|
| Record name | Threonine, N-(p-tolylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401304615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2-(toluene-4-sulfonylamino)-butyric acid | |
CAS RN |
91280-33-0 |
Source


|
| Record name | Threonine, N-(p-tolylsulfonyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91280-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Threonine, N-(p-tolylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401304615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1296437.png)

![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1296445.png)
![5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B1296447.png)







![Ethyl 2-[(4-nitrobenzoyl)amino]acetate](/img/structure/B1296460.png)

